Attention:For research use only. Not for human or veterinary use.
Usually In Stock
Click on QUICK INQUIRY to receive a quote from our team of experts.
With the quality product at a COMPETITIVE price, you can focus more on your research.
Packaging may vary depending on the PRODUCTION BATCH.
Description
A3AR Agonist 2 is a potent and selective small-molecule agonist for the A3 adenosine receptor (A3AR), a G i /G q -protein coupled receptor that is overexpressed in pathological cells, including cancer and inflammatory cells, while showing low expression in normal cells . This differential expression makes A3AR an attractive therapeutic target, and this compound facilitates research into its mechanisms and therapeutic potential. Its robust anti-cancer and anti-inflammatory effects are mediated through the modulation of key signaling pathways, including the downregulation of the Wnt/β-catenin and NF-κB pathways, leading to the inhibition of tumor cell proliferation and the induction of apoptosis . In vitro studies demonstrate that this compound regulates proliferative and drug resistance pathways, facilitating chemosensitivity in pancreatic and liver cancer cell lines. It has been shown to reduce the protein expression of multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp), and to enhance the cytotoxic effects of conventional chemotherapeutic agents such as carboplatin and doxorubicin . Furthermore, research indicates that A3AR agonists like this compound are effective in blocking neuropathic pain, such as that induced by chemotherapeutics, by inhibiting spinal NADPH oxidase activation and subsequent neuroinflammatory processes, including the production of pro-inflammatory cytokines . This product is intended for research purposes only, specifically for investigating oncology, immunology, and neuroscience pathways.
Chemical Properties and Synthesis of A3ar Agonist 2
Chemical Structure and Properties
A3AR agonist 2, exemplified by compounds like Namodenoson (B1684119) (Cl-IB-MECA), is a nucleoside derivative. drug-dev.comnatap.org The core structure is based on adenosine (B11128), with specific modifications to enhance its affinity and selectivity for the A3AR. unife.it Key structural modifications often include substitutions at the N6 and C2 positions of the adenine (B156593) base, as well as alterations to the ribose sugar moiety. nih.gov For instance, Namodenoson is chemically known as 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyl-uronamide. drug-dev.com These modifications are crucial for achieving high potency and selectivity. unife.it
High selectivity for A3AR over other adenosine receptor subtypes
Synthesis of this compound
The synthesis of A3AR agonists like Cl-IB-MECA is a multi-step process. rsc.org Generally, it begins with a modified adenosine precursor. The synthesis often involves a convergent approach, where different parts of the molecule are synthesized separately and then combined. rsc.org For instance, the synthesis might involve the coupling of a pre-functionalized purine (B94841) base with a modified ribose derivative. researchgate.net The development of efficient and scalable synthetic routes is crucial for producing these compounds for research and potential clinical development. rsc.org
Structure Activity Relationships Sar and Ligand Design of A3ar Agonist 2 and Related Analogs
Chemical Scaffolds and Nucleoside Modifications
The development of high-affinity and selective A3AR agonists has been achieved primarily through strategic modifications of the N6 and C2 positions of the adenine (B156593) ring, as well as the ribose moiety. nih.govresearchgate.net Combining substitutions at these key positions often leads to ligands with the most desirable pharmacological profiles. nih.gov
The N6 position of the adenosine (B11128) scaffold has proven to be a critical determinant for A3AR affinity and selectivity. The introduction of large hydrophobic groups, particularly substituted benzyl (B1604629) groups, generally enhances selectivity for the A1 and A3 subtypes over the A2A and A2B subtypes. nih.gov For instance, the N6-(3-iodobenzyl) group is a hallmark of the widely used A3AR agonist IB-MECA. nih.gov
Systematic exploration has shown that the A3 receptor can accommodate a variety of substituents at this position. While N6-benzyl groups are well-tolerated and often lead to high affinity across different species, smaller groups like methyl are also tolerated at the human A3AR. mdpi.com However, the introduction of an N6-benzyl group can sometimes reduce the efficacy of the agonist. nih.gov Interestingly, this reduction in efficacy can be counteracted by modifications at the 5'-position, such as the 5'-uronamide group, which tends to restore full agonism. nih.gov
Further research has explored a wide range of N6-substituents, including 2,5-dichlorobenzyl and 2-phenyl-1-cyclopropyl groups, which have resulted in compounds with high selectivity for the human A3AR. nih.gov The N6-(2,2-diphenylethyl) derivative, for example, acts as an A3AR agonist in the (N)-methanocarba-5′-uronamide series, demonstrating the intricate interplay between different parts of the molecule in determining its final pharmacological profile. nih.gov
The C2 position of the adenine ring offers another crucial site for modification to enhance A3AR affinity and selectivity. While large hydrophobic groups at C2 have traditionally been associated with A2AAR selectivity, certain substitutions have been shown to significantly benefit A3AR recognition. nih.govresearchgate.net
The introduction of a simple 2-chloro group, as seen in Cl-IB-MECA, increases A3AR affinity compared to its non-chlorinated counterpart, IB-MECA. nih.gov However, this modification can also increase affinity for the A1AR. nih.gov More extensive modifications, such as the introduction of alkyn-2-yl groups, have been particularly successful in boosting A3AR selectivity. The C2 position is remarkably flexible, accommodating a variety of sterically bulky groups. nih.gov
Research into 2-alkynyl and 2-arylalkynyl groups has demonstrated that these modifications are compatible with both riboside and the rigid (N)-methanocarba scaffolds, further enhancing A3AR selectivity. capes.gov.brnih.gov For example, substituting the 2-chloro atom with larger, more hydrophobic groups like iodo and alkynyl substituents tends to increase A3AR selectivity in mouse models while preserving it in human receptors. capes.gov.br Molecular modeling studies suggest that extended C2 substituents can induce a specific conformational change in the receptor, potentially contributing to biased agonism.
Modifications of the ribose moiety, particularly at the 5'-position, are pivotal for modulating A3AR affinity, selectivity, and efficacy. nih.gov The substitution of the 5'-CH2OH group with amides, such as the 5'-N-methyluronamide found in IB-MECA and Cl-IB-MECA, is a key strategy for enhancing A3AR selectivity. nih.gov This modification appears to contribute to the receptor activation process. acs.org
A significant advancement in A3AR agonist design has been the replacement of the flexible ribose ring with rigid bicyclic systems. The North (N)-methanocarba ring system (a bicyclo[3.1.0]hexane scaffold) is a prominent example. nih.gov This rigid system locks the sugar moiety in a conformation that is highly favored by the A3AR, leading to agonists with high affinity and selectivity. nih.gov The combination of the (N)-methanocarba scaffold with a 5'-N-methyluronamide substitution has yielded some of the most potent and selective A3AR agonists. nih.gov
Conversely, truncation of the 5'-uronamide group in these rigid nucleosides can reduce the agonist's efficacy, leading to the development of partial agonists and even antagonists, highlighting the critical role of the 5'-substituent in receptor activation. nih.govnih.gov
A more recent and innovative approach in A3AR agonist design involves the creation of macrocyclic derivatives. This strategy is based on the observation from molecular modeling that the N6 and C2 substituents on the adenine ring are spatially close when bound to the receptor. researchgate.netnih.gov By covalently bridging these extended N6 and C2 chains, researchers have successfully synthesized macrocyclic A3AR agonists. researchgate.netnih.gov
These macrocycles, typically with 17- to 20-membered rings, have been shown to retain high affinity for the A3AR. nih.govacs.org For example, a 17-membered macrocycle was found to enhance coupling to the Gαi2 protein, while a 20-membered ring favored Gαi1 coupling, suggesting that macrocyclization can introduce biased signaling properties. researchgate.net This approach alters the physicochemical and pharmacological properties of the parent (N)-methanocarba derivatives, opening new avenues for designing agonists with specific signaling profiles. nih.govacs.org
Modifications at the 5'-Position and Ribose Mimetics (e.g., (N)-Methanocarba Ring System)
Molecular Recognition and Ligand-Receptor Binding Site Interactions
The binding of agonists to the A3AR involves a complex network of interactions within a well-defined orthosteric pocket. Cryo-electron microscopy (cryo-EM) and molecular modeling studies have provided detailed insights into how these ligands are recognized. researchgate.netnih.gov The binding pocket is formed by transmembrane (TM) helices TM3, TM5, TM6, and TM7, as well as extracellular loop 2 (ECL2). acs.orgnih.gov
Key interactions for adenosine-based agonists include:
Adenine Core: The adenine moiety forms conserved interactions across adenosine receptor subtypes. A crucial π-π stacking interaction occurs between the purine (B94841) ring and a phenylalanine residue (F168 in hA3AR) in ECL2. acs.orgnih.govresearchgate.net
Ribose Moiety: The sugar part of the nucleoside binds deeper within the TM bundle in a hydrophilic region. mdpi.com The 2' and 3' hydroxyl groups of the ribose form hydrogen bonds with residues such as Ser271 and His272 in TM7. acs.orgacs.org
N6-substituent: The N6-benzyl group of agonists like Piclidenoson (IB-MECA) extends towards the extracellular opening of the binding site. mdpi.com Its specific orientation can exploit subtype-specific features of the A3AR pocket. biorxiv.org
5'-substituent: The 5'-N-methylcarboxamide group can form a hydrogen bond with a threonine residue (T94) in TM3. acs.org
Conserved Residues: A bidentate hydrogen bond with an asparagine residue (N250) in TM6 is a key feature of agonist binding. acs.org A tryptophan residue (W243) in TM6 is thought to act as a "toggle switch" critical for receptor activation. mdpi.comnih.gov
Mutational studies have confirmed the importance of these residues. For instance, mutating N250 or H272 can significantly impair or abolish ligand binding and receptor function. researchgate.netbiorxiv.org The unique amino acid composition of the A3AR binding pocket, with distinct residues at positions like 3.37 (His), 5.42 (Ser), and 6.52 (Ser) compared to other AR subtypes, confers its ligand selectivity. nih.gov
Computational Approaches in A3AR Agonist Design
Computational methods have become indispensable tools in the design and optimization of A3AR agonists. These approaches are used to rationalize SAR, guide the synthesis of new compounds, and understand the molecular details of ligand-receptor interactions. nih.govsemanticscholar.org
Homology Modeling: In the absence of an experimental structure for many years, homology models of the A3AR were constructed, typically based on the crystal structures of related GPCRs like bovine rhodopsin or the A2AAR. mdpi.comunipd.it These models have been instrumental in predicting how ligands dock into the binding site and in explaining the observed SAR. nih.govacs.org For example, modeling correctly predicted that the ribose moiety sits (B43327) deep in the binding pocket while the N6-substituent is directed towards the extracellular space. mdpi.com
Molecular Docking: Docking simulations are routinely used to predict the binding poses of newly designed agonists within the A3AR binding site. acs.orgresearchgate.net These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. unipd.it Docking has been used to rationalize the subtype selectivity of agonists like Cl-IB-MECA and to guide the design of functionalized congeners and macrocyclic derivatives. researchgate.netresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to large series of A3AR agonists. acs.org These methods generate 3D maps that visualize the regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for binding affinity and receptor activation. For instance, a CoMFA/CoMSIA model predicted that a conformationally restricted bulky group at the N6 or C2 position and a hydrophilic group at the 5' position would increase A3AR binding affinity. acs.org
Machine Learning: More recently, machine learning approaches are being used to screen large chemical libraries and identify novel modulators of adenosine receptors, including the A3AR. frontiersin.org These computational techniques can identify potential drug candidates for further experimental validation. frontiersin.org
These computational strategies, combined with empirical SAR studies and structural biology, create a powerful, iterative cycle for the rational design of novel A3AR agonists with improved potency, selectivity, and desired functional properties. semanticscholar.orgmdpi.com
Homology Modeling of A3AR
Due to the challenges in crystallizing the A3 adenosine receptor, its three-dimensional structure remained unsolved for many years, necessitating the use of homology modeling to study ligand-receptor interactions. mdpi.comchemrxiv.org Early models of the human A3AR (hA3AR) were constructed based on the crystal structure of bovine rhodopsin, a distant relative in the G protein-coupled receptor (GPCR) superfamily. mdpi.comcapes.gov.br
With the publication of high-resolution crystal structures of the human A2A adenosine receptor (hA2AAR), a much closer homolog, the accuracy of hA3AR models significantly improved. acs.orgmdpi.com Researchers built new homology models using the hA2AAR structures as templates, aligning the sequences with a focus on the highly conserved transmembrane (TM) domains. acs.orgunife.it A critical aspect of this modeling was accounting for the different conformational states of the receptor. Since GPCRs adopt distinct structures when bound to agonists versus antagonists, separate homology models were developed based on both agonist-bound and antagonist-bound A2AAR crystal structures to reflect these functional states. acs.orgnih.govcapes.gov.br For instance, some studies utilized a rhodopsin-based resting-state model for antagonist binding and a putative Meta I state, representing an activated conformation, for agonist binding. nih.govcapes.gov.br More recent efforts have modeled the hA3AR in inactive (R), active-intermediate (R), and fully active G-protein-coupled (RG) states, leveraging the multiple available A2AAR templates. unife.it
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding pose of ligands like A3AR agonist 2 and to study the dynamic behavior of the receptor-ligand complex. mdpi.com Docking studies have been extensively used to propose binding hypotheses for A3AR agonists, guiding SAR studies and interpreting mutagenesis data. mdpi.com
In these simulations, agonists like Cl-IB-MECA (a close analog of this compound) are placed into the binding site of the A3AR homology model. nih.govcapes.gov.br The adenine portion of the agonist typically forms hydrogen bonds with the side chain of a conserved asparagine residue, N250, in transmembrane helix 6 (TM6), and a π-π stacking interaction with a phenylalanine, F168, in the second extracellular loop (ECL2). acs.org The ribose moiety settles into a deeper, more hydrophilic pocket where it can form key hydrogen bonds with residues such as Threonine (Thr94) in TM3 and Serine (S271) and Histidine (His272) in TM7. acs.orgnih.govcapes.gov.br
MD simulations provide a more dynamic picture, allowing researchers to observe the stability of these interactions and the flexibility of the receptor over time. acs.org Simulations have shown that agonist binding can stabilize specific conformations of key residues, such as Trp243 in TM6, which is believed to act as a "rotameric toggle switch" in receptor activation. mdpi.comcapes.gov.br MD studies on agonist-A3AR complexes have indicated that the hydrogen bonding between the ligand's 3'-amino group (or hydroxyl in the case of this compound) and residues Thr94 and His272 creates a stable interaction that may be crucial for inducing the conformational changes required for agonism. acs.org
Table 2: Key Amino Acid Residues in A3AR Agonist Binding
Analysis of Conformational Changes Upon Agonist Binding
The binding of an agonist to a GPCR is not a simple lock-and-key event; it induces a series of intricate conformational changes that propagate from the binding site to the intracellular side of the receptor, ultimately leading to G-protein activation. acs.org Computational and, more recently, structural biology studies have shed light on these changes in the A3AR.
Upon agonist binding, significant movements are observed in several transmembrane helices. acs.org The most pronounced changes typically involve an outward tilt and rotation of the cytoplasmic ends of TM5 and TM6 and an inward movement of TM7. acs.org The outward movement of TM6 is a hallmark of Class A GPCR activation, as it opens up a cavity on the intracellular side for the G-protein to bind. acs.orgbiorxiv.org
Recent high-resolution cryo-electron microscopy (cryo-EM) structures of the A3AR in its active state have confirmed and refined these findings. biorxiv.org These studies show that agonists like adenosine bind deeper in the binding pocket compared to antagonists. biorxiv.orgresearchgate.net This deeper binding triggers a cascade of events, including a downward shift of the key "toggle switch" residue, W243⁶.⁴⁸, and a substantial outward movement of TM6 by approximately 11 Å. biorxiv.org Furthermore, agonist binding promotes the formation of an extensive hydrogen bond network that extends from the extracellular surface down into the core of the binding site, stabilizing the active conformation. biorxiv.org This network involves residues in TM1, TM2, TM3, and TM7 and is critical for positioning key residues like H272⁷.⁴³ to interact with the agonist's ribose group, thereby facilitating receptor activation. biorxiv.orgresearchgate.net
Table of Compound Names
Abbreviation / Code
Full Chemical Name
This compound
A 4'-thioadenosine derivative, analog of IB-MECA/Cl-IB-MECA
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound has been shown to inhibit the proliferation of various cancer cell lines. canfite.com In studies involving hepatocellular carcinoma (HCC) cell lines such as N1S1 and Hep-3b, treatment with this compound resulted in a significant inhibition of tumor cell growth. canfite.com This anti-proliferative effect is often associated with the induction of cell cycle arrest. For instance, the A3AR agonist Cl-IB-MECA, a compound structurally related to this compound, was found to induce an increase in the number of melanoma cells in the G0/G1 phase of the cell cycle, indicating a cytostatic effect. canfite.com Furthermore, treatment with A3AR agonists can lead to a decrease in the expression of key cell cycle regulators like cyclin D1. nih.govcanfite.com
Induction of Apoptosis and Assessment of Cell Viability
A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. uconn.eduaacrjournals.org In hepatocellular carcinoma models, treatment with this compound led to an increased expression of pro-apoptotic proteins such as BAD, BAX, and Caspase-3. uconn.edunih.gov This pro-apoptotic activity has been observed across different cancer types, including breast cancer, where the A3AR agonist LJ-529 induced apoptosis as evidenced by the activation of caspase-3 and c-poly(ADP)ribose polymerase. aacrjournals.org Notably, A3AR agonists like Piclidenoson and Namodenoson (B1684119) (this compound) selectively induce apoptosis in cancer and inflammatory cells, while normal cells remain largely unaffected. mdpi.comresearchgate.net In studies on retinal ganglion cells, an A3AR agonist demonstrated a neuroprotective effect by significantly reducing apoptosis. arvojournals.org
Gene and Protein Expression Analysis of Signaling Components
The anti-proliferative and pro-apoptotic effects of this compound are mediated through the modulation of key signaling pathways. A central mechanism involves the deregulation of the NF-κB and Wnt signaling pathways. uconn.edunih.govdrug-dev.com In tumor lesions of animals treated with A3AR agonists, there is a marked downregulation of signaling proteins including PKB/Akt, IKK, and NF-κB. uconn.edunih.gov Conversely, the expression of glycogen (B147801) synthase kinase-3 beta (GSK-3β) is upregulated, leading to a decrease in its downstream targets β-catenin, LEF1, and c-Myc, which are crucial for cell proliferation. uconn.edu In inflammatory models, A3AR agonists inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12 by downregulating the NF-κB pathway. nih.govnih.gov
Table 1: Effect of this compound on Gene and Protein Expression
Receptor Desensitization and Internalization in Cell Systems
Like many G protein-coupled receptors (GPCRs), the A3AR undergoes desensitization and internalization upon prolonged agonist exposure. unife.itnih.gov Short-term exposure of human astrocytoma cells to an A3AR agonist led to rapid receptor desensitization within 15 minutes, followed by internalization within 30 minutes. nih.govmdpi.com This process is typically mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor, leading to uncoupling from G proteins and subsequent internalization. nih.govmdpi.comresearchgate.net Studies in CHO cells have shown that mitogen-activated protein kinases (MAPKs) can regulate this process in a feedback mechanism. unife.itmdpi.com Interestingly, while rapid desensitization is observed in vitro, chronic treatment with A3AR agonists in in vivo models of cancer and inflammation did not appear to cause long-term receptor desensitization, with receptor expression levels recovering 24 hours after the last administration. nih.gov
In Vivo Efficacy in Experimental Animal Models
Anti-inflammatory Effects
This compound demonstrates robust anti-inflammatory effects in various experimental animal models. nih.govnih.gov These effects have been observed in models of inflammatory bowel disease, systemic toxemia, pulmonary inflammation, rheumatoid arthritis, and osteoarthritis. nih.gov The primary mechanism of this anti-inflammatory activity is the inhibition of pro-inflammatory cytokines through the deregulation of the NF-κB signaling pathway. nih.govnih.gov For example, in murine models of autoimmune arthritis, oral administration of A3AR agonists like CF101 and Cl-IB-MECA (this compound) markedly ameliorated the clinical and histological features of arthritis. canfite.com This was associated with a decreased expression of TNF-α in the synovial tissue. canfite.com Similarly, in a model of liver inflammation, an A3AR agonist provided a protective effect by reducing liver enzyme levels. nih.gov
Table 2: Anti-inflammatory Effects of A3AR Agonists in Animal Models
Disease Model
Animal Model
Key Findings
Reference
Adjuvant Induced Arthritis
Rat
Amelioration of clinical and histological features of arthritis; Decreased TNF-α expression.
In experimental models of inflammatory bowel disease (IBD), A3AR agonists have demonstrated a potent anti-inflammatory effect. Activation of the A3AR by agonists, including Namodenoson, leads to the inhibition of inflammatory cytokine production in the colonic mucosa. This effect is mediated through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Preclinical studies in models of colitis show that treatment can ameliorate disease progression by reducing inflammation.
Table 1: Effects of this compound in Preclinical IBD Models
Inhibition of pro-inflammatory cytokine production via de-regulation of the NF-κB signaling pathway. researchgate.netmdpi.com
Models of Autoimmune Arthritis (e.g., Rheumatoid Arthritis, Osteoarthritis)
A3AR agonists have shown efficacy in animal models of autoimmune arthritis, such as rheumatoid arthritis (RA) and osteoarthritis (OA). In these models, treatment resulted in a reduction of inflammation and protection of joint cartilage. The anti-inflammatory activity involves the modulation of key signaling pathways and the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, leading to the apoptosis of inflammatory cells.
Table 2: Effects of this compound in Preclinical Arthritis Models
Model Type
Key Findings
Reported Mechanism
Rheumatoid Arthritis (RA)
Demonstrated anti-inflammatory effects.
Inhibition of pro-inflammatory cytokines, de-regulation of the NF-κB signaling pathway. researchgate.net
Models of Pulmonary Inflammation and Systemic Toxemia
The therapeutic potential of this compound extends to models of acute lung injury and systemic inflammation. In preclinical studies of pulmonary inflammation, A3AR agonists demonstrated the ability to reduce the inflammatory response. researchgate.net Animal models of acute respiratory distress syndrome (ARDS) are used to study the complex pathogenesis which involves inflammatory cell influx and loss of the alveolar-capillary barrier. nih.govthoracic.org Similarly, in models of systemic toxemia, these agonists have shown efficacy in mitigating the inflammatory cascade. researchgate.net
Table 3: Effects of this compound in Pulmonary and Systemic Inflammation Models
In the IL-23-induced mouse model, a recognized preclinical model for psoriasis, A3AR agonists have been shown to be effective. nih.govimavita.cominnoserlaboratories.com This model mimics key features of human psoriasis, including epidermal hyperplasia and the accumulation of inflammatory cells. nih.gov Treatment with A3AR agonists in these models led to a reduction in the psoriatic-like phenotype, including decreased skin swelling and inflammation. nih.gov This demonstrates the potential of targeting the A3AR to control the inflammatory processes characteristic of psoriasis. mdpi.com
Table 4: Effects of A3AR Agonists in Preclinical Psoriasis Models
Model
Compound Type
Key Findings
IL-23-induced Psoriasis Mouse Model
A3AR Agonists (e.g., MRS5698, MRS7344)
Reduced ear thickness and psoriatic-like phenotype. nih.gov
Anti-cancer Effects
Namodenoson exhibits a potent anti-cancer effect, which is mediated by the de-regulation of the NF-κB and Wnt signal transduction pathways, ultimately resulting in the apoptosis of tumor cells. natap.orgsec.gov
Models of Hepatocellular Carcinoma (HCC)
This compound (Namodenoson) has been extensively studied in preclinical models of hepatocellular carcinoma (HCC), where it has demonstrated robust anti-tumor effects. wuxibiology.com A3AR is found to be over-expressed in HCC tumor cells compared to surrounding normal liver tissue. nih.gov In various HCC xenograft and orthotopic models, oral administration of Namodenoson led to significant inhibition of tumor growth. mdpi.comnih.govmdpi.combiospace.com The mechanism involves the induction of apoptosis in cancer cells through the modulation of the Wnt and NF-κB signaling pathways. wuxibiology.comfirstwordpharma.com
Table 5: Anti-Tumor Activity of this compound in Preclinical HCC Models
De-regulation of Wnt and NF-κB signaling pathways. sec.govnih.gov
Orthotopic Model
McA-RH7777 rat cells
High tumor incidence and growth characterization. mdpi.com
Not specified.
Models of Melanoma and Prostate Carcinoma
The anti-cancer activity of A3AR agonists has also been observed in preclinical models of other solid tumors, including melanoma and prostate carcinoma. In these animal models, treatment with A3AR agonists, including Namodenoson, was effective in inhibiting tumor growth. researchgate.net This suggests that the therapeutic utility of Namodenoson may extend beyond liver cancer, with "proof of concept" established for its potential to treat melanoma and prostate cancer. natap.orgwuxibiology.comfirstwordpharma.comnih.gov Specifically, in models of prostate carcinoma, A3AR agonists have been shown to inhibit cancer cell growth.
Table 6: Effects of A3AR Agonists in Melanoma and Prostate Cancer Models
Inhibition of tumor growth and cancer cell proliferation. researchgate.net
Models of Colon and Breast Carcinoma
The A3 adenosine receptor (A3AR) has been identified as a key target in cancer therapy due to its significant overexpression in various solid tumor cells, including colon and breast carcinomas, while exhibiting low expression in adjacent normal tissues. nih.govcanfite.com Activation of A3AR by selective agonists has been shown to induce anti-cancer effects in preclinical models of these malignancies. nih.gov
In models of colon carcinoma, A3AR agonists have demonstrated notable therapeutic potential. For instance, the A3AR agonist CF101 (IB-MECA) has been shown to inhibit the growth of HCT-116 human colon carcinoma cells in vitro. canfite.com This inhibitory effect was observed at low nanomolar concentrations and could be reversed by a selective A3AR antagonist, confirming the receptor-mediated mechanism. canfite.com In vivo studies using both xenograft models with HCT-116 cells and syngeneic models with murine CT-26 colon carcinoma cells have further substantiated these findings, showing significant inhibition of primary tumor development following oral administration of A3AR agonists. nih.govcanfite.comcanfite.com
Similarly, in the context of breast carcinoma, A3AR agonists have shown promise. The novel A3AR agonist LJ-529 has been tested in breast cancer cell lines and was found to attenuate anchorage-dependent cell growth, irrespective of the estrogen receptor (ER)α status of the cells. aacrjournals.org This suggests a broad applicability for different types of breast cancer. aacrjournals.org The anti-proliferative effects of A3AR agonists in breast cancer cells are linked to the downregulation of key signaling pathways involved in cell growth and survival. aacrjournals.org For example, studies have shown that A3AR activation can lead to a decrease in the expression of ERα at both the mRNA and protein levels in ER-positive cells, contributing to the inhibition of cell proliferation. aacrjournals.orgrsc.org
Effects on Tumor Growth Inhibition and Metastasis
The activation of the A3 adenosine receptor by specific agonists leads to a significant inhibition of tumor growth and the suppression of metastasis in preclinical models of colon and breast cancer. nih.govcanfite.com This anti-tumor activity is mediated through the induction of apoptosis and the deregulation of critical signaling pathways such as the Wnt and NF-κB pathways. mdpi.comnih.govresearchgate.net
In vivo studies have consistently demonstrated the efficacy of orally administered A3AR agonists in curbing the development of primary tumors. nih.gov For example, the agonist IB-MECA inhibited the growth of primary colon carcinoma in both syngeneic and xenograft models. canfite.com Another agonist, LJ-529, was effective in inhibiting the growth of xenograft breast carcinoma tumors. nih.gov The growth inhibitory effect is often associated with a decrease in the levels of key cell cycle regulators like cyclin D1 and c-Myc. nih.govmdpi.com
Beyond inhibiting primary tumor growth, A3AR agonists have also shown a remarkable ability to prevent metastasis. In a syngeneic mouse model where CT-26 colon carcinoma cells were inoculated into the spleen, the A3AR agonist CF101 (IB-MECA) significantly suppressed the formation of liver metastases. canfite.comcanfite.com Similarly, A3AR agonists have been found to suppress the development of lung metastases in melanoma models, highlighting a broader anti-metastatic potential. canfite.com The expression level of A3AR itself appears to be correlated with the degree of malignancy, with higher expression observed in metastatic lymph nodes compared to the primary tumor tissue in colon carcinoma patients. canfite.com
Model Type
Cancer Type
A3AR Agonist
Effect
Reference
In vivo (Syngeneic)
Colon Carcinoma (CT-26)
CF101 (IB-MECA)
Inhibition of primary tumor growth and liver metastasis
Immunomodulatory Effects within the Tumor Microenvironment (e.g., Natural Killer cell activity)
The anti-cancer effects of A3AR agonists are not solely confined to direct actions on tumor cells but also involve the modulation of the host immune system. A significant component of this immunomodulatory activity is the potentiation of Natural Killer (NK) cell function. canfite.comnih.gov NK cells are crucial components of the innate immune system, capable of recognizing and eliminating malignant cells. However, their number and cytotoxic activity are often suppressed in cancer patients. canfite.com
In mice inoculated with B16-F10 melanoma cells, treatment with Cl-IB-MECA resulted in the inhibition of melanoma growth, which was associated with both higher IL-12 levels and potentiated NK cell cytotoxicity. canfite.com Further evidence for the role of NK cells in the anti-tumor effect of A3AR agonists comes from adoptive transfer experiments. In these studies, the engraftment of splenocytes from Cl-IB-MECA-treated mice into melanoma-bearing mice led to a marked inhibition of lung metastatic foci. canfite.comnih.gov This suggests that the A3AR agonist-activated immune cells, including NK cells, are capable of mounting an effective anti-metastatic response. canfite.com It is important to note that activation of the A2A adenosine receptor can inhibit NK cell cytotoxicity, highlighting the differential roles of adenosine receptor subtypes in immune regulation. nih.gov
Cardioprotective and Anti-ischemic Effects
A3AR agonists have demonstrated significant cardioprotective and anti-ischemic properties in various preclinical models. canfite.comuconn.edu These effects are attributed to the activation of pro-survival signaling pathways and anti-inflammatory actions. mdpi.com
Models of Myocardial Ischemia/Reperfusion Injury
In experimental models of myocardial ischemia/reperfusion (I/R) injury, A3AR agonists have been shown to be highly effective in protecting the heart. canfite.comuconn.edumdpi.com The administration of A3AR agonists can reduce the infarct size resulting from I/R. mdpi.com For example, the A3AR agonist CP-532,903 was found to produce a significant, concentration-dependent reduction in myocardial infarct size in mice subjected to coronary occlusion and reperfusion. nih.gov This was accompanied by an improvement in the functional recovery of isolated mouse hearts subjected to global ischemia and reperfusion. nih.gov
The protective mechanism involves the upregulation of pro-survival signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) and phosphoinositide 3-kinase (PI3K)/Akt pathways. mdpi.comresearchgate.net Activation of A3AR also leads to the suppression of GSK-3β activity, which in turn inhibits the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion. mdpi.com Furthermore, A3AR agonists exert an anti-inflammatory action during the reperfusion phase, which helps to minimize further cardiac damage. mdpi.com Studies in conscious rabbits have also shown that the A3AR agonist IB-MECA provides marked protection against myocardial stunning, a form of reversible injury caused by brief, repeated cycles of ischemia and reperfusion.
Models of Peripheral Artery Disease and Skeletal Muscle Ischemia
The protective effects of A3AR agonists extend to the peripheral vasculature and skeletal muscle. In a mouse model of peripheral artery disease (PAD) and skeletal muscle ischemia-reperfusion injury, specific A3AR agonists have demonstrated protective capabilities. nih.govnih.govacs.org
Rigidified 2-arylethynyl (N)-methanocarba adenosine analogues, which are highly selective A3AR agonists, were shown to be protective in this claudication model. nih.govnih.govugent.bedigitellinc.com This expands the range of A3AR agonists known to be effective in protecting skeletal muscle from I/R injury. nih.govacs.org The findings suggest that targeting the A3AR could be a viable therapeutic strategy for conditions involving peripheral artery disease and skeletal muscle ischemia.
Mitigation of Chemotherapeutic Agent-Induced Cardiotoxicity
A significant and dose-limiting side effect of certain chemotherapeutic agents, such as doxorubicin (B1662922) (DOX), is cardiotoxicity. nih.govmdpi.com A3AR agonists have emerged as potential agents to mitigate this iatrogenic cardiac damage. nih.govnih.gov
In studies using cultured cardiomyocytes from newborn rats, the A3AR agonist Cl-IB-MECA was shown to protect against DOX-induced damage. nih.gov This protection was evidenced by a decrease in the release of lactate (B86563) dehydrogenase (LDH), a marker of cell injury. nih.gov The mechanisms underlying this cardioprotection are multifaceted and include the attenuation of mitochondrial damage, reduction of free-radical generation and lipid peroxidation, and prevention of intracellular calcium overload. nih.gov Furthermore, Cl-IB-MECA helped to prevent the depletion of ATP levels in cardiomyocytes exposed to DOX. nih.gov These protective effects were antagonized by a selective A3AR antagonist, confirming the receptor's role. nih.gov
In vivo studies in rats have also demonstrated that Cl-IB-MECA can protect against DOX-induced cardiotoxicity. nih.gov Pretreatment with the A3AR agonist ameliorated DOX-induced bradycardia, reduced elevated levels of creatine (B1669601) kinase isoenzyme-MB, and lessened histopathological changes in the heart. nih.gov The protective effects were associated with the restoration of the oxidant/antioxidant balance and the suppression of inflammatory and apoptotic signals. nih.gov
This compound, also known as Namodenoson or Cl-IB-MECA, has demonstrated significant neuroprotective and analgesic properties in various preclinical models. These effects are primarily attributed to its ability to modulate inflammatory responses, protect against excitotoxicity, and prevent neuronal cell death.
Models of Neuropathic Pain (e.g., Chemotherapy-Induced Peripheral Neuropathy)
A3AR agonists have shown promise as potent non-narcotic analgesics for neuropathic pain. nih.govoup.com In models of chemotherapy-induced peripheral neuropathy (CIPN) caused by agents like paclitaxel, oxaliplatin, and bortezomib, selective A3AR agonists such as IB-MECA and its 2-chloro analogue, Cl-IB-MECA (this compound), have been shown to block neuropathic pain without interfering with the anticancer effects of these drugs. nih.gov
The mechanism underlying this analgesic effect involves the modulation of spinal glial-restricted redox-dependent signaling pathways. nih.gov Specifically, this compound attenuates the development of paclitaxel-induced neuropathic pain by inhibiting the activation of spinal NADPH oxidase. This, in turn, suppresses downstream redox-dependent systems, including the NF-κB and mitogen-activated protein kinase (ERK and p38) pathways. nih.govmdpi.com This leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β, and an increase in the anti-inflammatory cytokine IL-10. nih.govmdpi.com
Furthermore, A3AR agonists have been found to be effective in other models of neuropathic pain, such as those induced by chronic constriction injury of the sciatic nerve. oup.comjneurosci.org The analgesic effects are mediated through both spinal and supraspinal sites of action and are independent of opioid and endocannabinoid mechanisms. oup.com
Table 1: Effects of this compound in Neuropathic Pain Models
Protection Against Excitotoxicity and Mitochondrial Dysfunction
A3AR agonists exhibit neuroprotective effects by safeguarding neurons from excitotoxicity and mitochondrial dysfunction. alzdiscovery.org In the context of cerebral ischemia, activation of A3AR has been shown to reduce brain damage. mdpi.comnih.gov A3AR agonists can mitigate the neurotoxic rise in intracellular calcium (Ca2+) triggered by the activation of NMDA and P2X7 receptors, thereby preventing neuronal excitability and subsequent cell death. nih.govresearchgate.netspandidos-publications.com
Studies have shown that A3AR agonists can prevent mitochondrial dysfunction and oxidative stress induced by neurotoxic agents like cisplatin. mdpi.com The protective mechanism involves the normalization of gene expression altered by the toxin and the upregulation of genes associated with repair pathways. mdpi.com In cardiomyocytes, A3AR agonists can prevent the decrease in phospholipase D (PLD) activity that occurs in response to prolonged reactive oxygen species production during apoptosis. nih.gov
Prevention of Retinal Ganglion Cell Loss
A3AR agonists have demonstrated a significant role in protecting retinal ganglion cells (RGCs) from apoptosis, a key factor in the progression of glaucoma. spandidos-publications.comspandidos-publications.com The activation of A3ARs can prevent the death of RGCs induced by various stimuli, including the activation of the P2X7 receptor and NMDA receptor stimulation. researchgate.netspandidos-publications.comnih.gov
In experimental models, A3AR agonists like CF101 and this compound (CF102) have been shown to reduce the rise in intracellular Ca2+ that accompanies the stimulation of these receptors, thereby preventing apoptosis of RGCs. spandidos-publications.comspandidos-publications.com Furthermore, the selective this compound-Cl-IB-MECA has been found to decrease RGC loss following optic nerve transection and protect against retinal damage in models of retinal ischemia-reperfusion injury. researchgate.net These findings suggest that targeting A3AR could be a viable therapeutic strategy for neurodegenerative diseases of the eye. researchgate.net
This compound, also known as namodenoson, has shown potent anti-inflammatory and anti-cancer effects in preclinical models of liver disease. drug-dev.comnatap.org It is being investigated for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and hepatocellular carcinoma (HCC). natap.orgmdpi.com
The mechanism of action in liver diseases involves the deregulation of the NF-κB and Wnt signal transduction pathways. drug-dev.comnatap.org In experimental models of NASH, namodenoson has been shown to exert anti-steatotic, anti-inflammatory, and anti-fibrotic effects. nih.govspandidos-publications.com It significantly decreases the NAFLD activity score (NAS) by reducing steatosis, ballooning, and lobular inflammation. natap.orgspandidos-publications.com
In a carbon tetrachloride (CCl4)-induced liver fibrosis model, namodenoson reversed elevated alanine (B10760859) aminotransferase (ALT) levels and improved liver inflammation and fibrosis. spandidos-publications.com The anti-fibrotic effect is supported by the downregulation of the fibrosis marker α-smooth muscle actin (α-SMA). nih.govspandidos-publications.com These hepatoprotective effects are mediated through the downregulation of the PI3K/NF-κB/Wnt/β-catenin signaling pathway. nih.gov
Table 2: Effects of this compound (Namodenoson) in Liver Disease Models
Preclinical Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Assessment
In Vitro Metabolic Stability and Cytochrome P450 (CYP) Inhibition Profile
Preclinical studies have provided insights into the metabolic stability and cytochrome P450 (CYP) inhibition profile of A3AR agonists. Namodenoson (this compound) is reported to be a very stable agent that is minimally metabolized by the liver. mdpi.com
Studies on other rigid nucleoside A3AR agonists, such as MRS5698, have shown that these compounds are generally stable in the presence of liver microsomes. researchgate.netresearchgate.net MRS5698, for instance, was found to be very stable in vitro and did not inhibit major CYP isozymes at concentrations below 10 μM. researchgate.net However, another A3AR agonist, MRS5980, was shown to be metabolized, with in vitro experiments indicating the involvement of CYP3A enzymes in its oxidative metabolism. nih.govnih.gov
An unfavorable CYP450 inhibition profile was noted for a bromothienyl derivative of an A3AR agonist, which showed measurable IC50 values for the 2D6 and 3A4 isozymes. acs.org These findings highlight the importance of evaluating the metabolic profile of individual A3AR agonist candidates.
Table 3: In Vitro ADME Profile of Selected A3AR Agonists
Information regarding the specific plasma protein binding characteristics of Namodenoson in preclinical animal models is not extensively available in the public domain. Drug-protein binding is a critical pharmacokinetic parameter that influences a drug's distribution and availability to target tissues. Generally, the extent of binding to plasma proteins like albumin can affect the drug's volume of distribution, clearance, and pharmacological activity, as the unbound fraction is typically the active portion. For other A3AR modulators, plasma protein binding has been noted to be high, which can influence their pharmacokinetic profiles. However, without specific studies on Namodenoson, a direct comparison or detailed analysis is not possible.
Table 1: Plasma Protein Binding of this compound in Animal Models
Species
Plasma Protein Binding (%)
Unbound Fraction (%)
Method
Absorption and Elimination Patterns in Animal Models
Namodenoson is characterized as an orally bioavailable drug, indicating its absorption from the gastrointestinal tract after oral administration in preclinical models. It has been administered orally in various animal studies to investigate its efficacy in conditions such as hepatocellular carcinoma and liver fibrosis. The oral route of administration is a key feature for its clinical development.
The elimination patterns, which describe how the drug is removed from the body (e.g., through urine or feces), have not been detailed in publicly accessible preclinical reports. Such studies are crucial for understanding the drug's clearance mechanisms and potential for accumulation. For other novel therapeutic agents, elimination pathways are thoroughly investigated in animal models like rats and dogs, often involving studies with radiolabeled compounds to trace their excretion.
Table 2: Absorption and Elimination of this compound in Animal Models
Species
Oral Bioavailability (%)
Primary Route of Elimination
Half-life and Systemic Exposure in Animal Models
The half-life of a drug, which is the time it takes for the plasma concentration to reduce by half, is a key determinant of dosing frequency. Systemic exposure is typically measured by the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC). While clinical trials have assessed the pharmacokinetics of Namodenoson in humans, specific data from preclinical animal studies are not available in published literature or company disclosures. Preclinical pharmacokinetic studies in species such as rats, mice, and dogs are standard practice to predict human pharmacokinetics and establish a safe starting dose for clinical trials. These studies would provide critical data on the half-life and systemic exposure of Namodenoson across different species.
Table 3: Half-life and Systemic Exposure of this compound in Animal Models
Species
Route of Administration
Half-life (t½) (h)
Cmax
AUC
Table of Compounds Mentioned
Compound Name
Other Names/Synonyms
Namodenoson
This compound, CF102, Cl-IB-MECA
Applications in Preclinical Research
In Vitro Studies
In vitro studies have been instrumental in elucidating the cellular effects of A3AR agonist 2. In cultured inflammatory cells, such as those derived from patients with rheumatoid arthritis, A3AR agonists have been shown to reduce the secretion of inflammatory cytokines. dovepress.com In cancer cell lines, these agonists can induce apoptosis (programmed cell death) and inhibit cell proliferation. mdpi.com These studies often demonstrate a differential effect, where the agonist is cytotoxic to cancer cells but not to normal cells. mdpi.com
Activation of Phospholipase C and Inositol Phosphate Signaling
In Vivo Studies
In vivo studies in animal models have provided further evidence for the therapeutic potential of this compound. In models of inflammatory diseases like arthritis and inflammatory bowel disease, A3AR agonists have demonstrated potent anti-inflammatory effects. nih.gov In various cancer models, including liver, colon, and prostate cancer, treatment with A3AR agonists has been shown to inhibit tumor growth. drug-dev.commdpi.com Furthermore, these agonists have shown protective effects in models of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). natap.orgresearchgate.net
Preclinical Model
Observed Effects of this compound
Inflammatory Arthritis
Reduction in joint inflammation and cytokine levels. nih.gov
The focused research on A3AR agonist 2 has unveiled a molecule with significant potential in preclinical settings. Its high selectivity for the A3 adenosine (B11128) receptor, coupled with its ability to modulate key signaling pathways involved in inflammation and cancer, underscores its importance. The wealth of data from in vitro and in vivo studies provides a strong rationale for its continued investigation as a potential therapeutic agent for a variety of diseases.
Methodological Considerations in A3ar Agonist Research
In Vitro Pharmacological Assay Systems (e.g., Radioligand Binding, Functional Activity Assays)
The initial characterization of A3AR agonists relies heavily on in vitro pharmacological assays. These assays are designed to determine the compound's affinity and selectivity for the A3 adenosine (B11128) receptor (A3AR) and to assess its functional activity.
Radioligand Binding Assays: These assays are fundamental for quantifying the binding affinity of a ligand to its receptor. In the context of A3AR agonist research, radiolabeled ligands are used to compete with the test compound for binding to membranes prepared from cells expressing the human A1, A2A, or A3AR subtypes. acs.org For instance, Namodenoson (B1684119), generically known as Cl-IB-MECA, has demonstrated high affinity and selectivity for the A3AR. canfite.comcanfite.com Studies have shown that it is a potent A3AR agonist with a Ki value of 1.4 nM at the human A3AR. unife.it The introduction of a chlorine atom at the C2 position of the parent compound, IB-MECA, generally enhances both A3AR affinity and selectivity. unife.it
Functional Activity Assays: These assays measure the biological response initiated by the binding of an agonist to its receptor. Since the A3AR is a Gi protein-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. unife.itaacrjournals.orgcanfite.com Functional assays, therefore, often involve measuring changes in intracellular cAMP concentration. For example, a cAMP functional assay can be used to determine the potency (EC50) and efficacy of an A3AR agonist. acs.org One study reported that a novel 2-chloro-N6-phenylethylAdo compound (15) was a potent full A3AR agonist with an EC50 of 14 nM in a cAMP accumulation assay. mdpi.comresearchgate.net Other functional assays include measuring G protein activation, such as through [35S]GTPγS binding assays, and assessing β-arrestin recruitment. acs.orgnih.gov
In some studies, the cytotoxic potential of A3AR agonists is evaluated using assays like the MTT assay on cancer cell lines. indexcopernicus.cominnovareacademics.in For instance, the A3AR agonist ABMECA has shown dose-dependent cytotoxicity against the A549 human lung cancer cell line. indexcopernicus.cominnovareacademics.in Similarly, Namodenoson has demonstrated a significant dose-dependent inhibition of BxPC-3 pancreatic cancer cell growth. onclive.comoncnursingnews.com
Table 1: In Vitro Pharmacological Data for Selected A3AR Agonists
Compound
Assay
Cell Line
Key Finding
Reference
Namodenoson (Cl-IB-MECA)
Radioligand Binding
CHO cells expressing hA3AR
High affinity and selectivity for A3AR (Ki = 1.4 nM).
Selection and Characterization of Animal Models (e.g., Syngeneic vs. Xenograft Models)
The preclinical evaluation of A3AR agonists involves the use of various animal models to assess their in vivo efficacy, particularly in the context of cancer and inflammatory diseases. The choice between syngeneic and xenograft models is a critical consideration.
Syngeneic Models: These models utilize immunocompetent animals, where tumor cells of the same genetic background are implanted. This allows for the investigation of the compound's effects on both the tumor cells directly and the host's immune system. Research has shown that A3AR agonists are often more potent in syngeneic models compared to xenograft models, suggesting an immunological component to their anti-cancer effect. nih.gov For example, treatment with an A3AR agonist in a syngeneic melanoma model was found to increase interleukin-12 (B1171171) and enhance NK cell activity. nih.gov Syngeneic models of colon carcinoma (CT-26) and melanoma (B16-F10) have been used to demonstrate the tumor growth inhibitory effects of A3AR agonists like IB-MECA and Cl-IB-MECA. aacrjournals.orgcanfite.com
Xenograft Models: In these models, human tumor cells are implanted into immunodeficient animals, such as nude mice. This allows for the direct assessment of the compound's effect on human tumor growth without the complication of a host immune response. Xenograft models of human colon carcinoma (HCT-116) and prostate carcinoma (PC-3) have been utilized to show that A3AR agonists can prevent tumor growth. aacrjournals.orgcanfite.comcanfite.com Preclinical studies with Namodenoson have also shown its efficacy in inhibiting the growth of pancreatic cancer tumors in mice. oncnursingnews.com
The differential effects observed between these two types of models highlight the dual mechanism of action of A3AR agonists, which includes both direct anti-tumor effects and immunomodulatory actions. nih.gov
Table 2: Examples of Animal Models in A3AR Agonist Research
Model Type
Animal
Cancer Type
A3AR Agonist
Key Finding
Reference
Syngeneic
C57Bl/6J mice
Melanoma (B16-F10)
IB-MECA, Cl-IB-MECA
Inhibition of tumor growth, increased IL-12, and NK activity.
Utilization of A3AR as a Preclinical Biological Marker for Response Prediction
A significant finding in A3AR research is the potential of the receptor itself to serve as a biological marker for predicting the response to A3AR agonist therapy. This is based on the observation that the A3AR is overexpressed in cancer and inflammatory cells compared to normal cells. unife.itnih.govdrug-dev.com
This differential expression is not only a key factor in the targeted action of A3AR agonists but also provides a basis for a personalized medicine approach. nih.govdrug-dev.com Preclinical and clinical studies have suggested a direct correlation between the level of A3AR expression at baseline and the patient's response to treatment with A3AR agonists like CF101 (IB-MECA). nih.govnih.govcanfite.com For instance, in patients with rheumatoid arthritis, a statistically significant correlation was observed between A3AR expression in peripheral blood mononuclear cells (PBMCs) at the start of the study and their clinical response to CF101. nih.govcanfite.com
This principle has been extended to cancer research, where high A3AR expression in tumor tissues has been noted. nih.govunife.it Analysis of tumor lesions from hepatocellular carcinoma (HCC) patients showed increased A3AR mRNA expression compared to adjacent normal tissues. nih.gov This overexpression was also reflected in the PBMCs of these patients. nih.gov These findings support the use of A3AR expression levels as a preclinical and potentially clinical biomarker to select patients who are most likely to benefit from treatment with A3AR agonists. nih.govdrug-dev.com
Future Research Directions and Unanswered Questions
Elucidation of Novel A3AR-Mediated Signaling Pathways
The canonical signaling pathway for A3AR involves coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, emerging evidence suggests a more complex signaling network. Future research will need to focus on uncovering these non-canonical pathways to fully understand the therapeutic potential and possible side effects of A3AR agonists.
Key areas for investigation include:
G-protein-independent signaling: Research is needed to determine if A3AR can signal independently of G-proteins, potentially through interactions with other proteins like β-arrestins. Understanding these pathways is crucial as they can lead to distinct cellular responses compared to G-protein-mediated signaling.
Cross-talk with other receptor systems: A3ARs may form heterodimers or functional complexes with other receptors, such as the P2Y or cannabinoid receptors. Investigating this cross-talk could reveal novel mechanisms of action and opportunities for combination therapies. For instance, studies have shown that A3AR can modulate the activity of the P2X7 receptor, which is involved in inflammation and cell death.
Intracellular receptor populations: While A3AR is primarily located on the cell surface, there is evidence of intracellular A3AR populations, particularly on the nuclear membrane. The function of these intracellular receptors and how they are activated by A3AR agonists remains a significant unanswered question. Their activation could lead to direct modulation of gene expression, representing a novel therapeutic mechanism.
Development and Characterization of Biased A3AR Ligands and Allosteric Modulators
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, offers a promising strategy to develop more selective and effective drugs with fewer side effects. The development of biased A3AR ligands is a key future direction.
Biased Agonists:
Future research should focus on designing and synthesizing A3AR agonists that are biased towards either the G-protein-dependent or β-arrestin-dependent pathways. For example, a β-arrestin-biased agonist might be desirable for its potential to induce receptor internalization and desensitization in a controlled manner, which could be beneficial in chronic inflammatory conditions.
Allosteric Modulators:
Positive and negative allosteric modulators (PAMs and NAMs) bind to a site on the receptor distinct from the orthosteric site where endogenous ligands and traditional agonists bind. This offers several advantages:
Greater selectivity: Allosteric sites are generally less conserved between receptor subtypes than orthosteric sites, allowing for the development of highly selective modulators.
Saturability of effect: The effect of an allosteric modulator is dependent on the presence of the endogenous ligand (adenosine), which can provide a more physiological and self-limiting response.
The development and characterization of A3AR-selective PAMs and NAMs are in their early stages and represent a significant area for future research.
Comprehensive Analysis of Species-Specific Receptor Responses
A significant challenge in the preclinical development of A3AR agonists has been the marked species-specific differences in receptor affinity, selectivity, and signaling. For instance, the affinity of some A3AR agonists can vary by as much as 50-fold between human, rat, and mouse receptors. This has led to difficulties in translating promising preclinical results from animal models to human clinical trials.
Future research must address this challenge through:
Systematic comparative studies: A comprehensive analysis of the binding affinities and functional responses of a wide range of A3AR agonists across different species is needed. This will help in selecting the most appropriate animal models for preclinical testing.
Development of humanized animal models: The use of transgenic animals expressing the human A3AR can provide a more reliable model for predicting clinical efficacy and safety.
In vitro studies with human cells and tissues: Greater emphasis should be placed on in vitro studies using primary human cells and tissues to validate findings from animal models before proceeding to clinical trials.
Table 1: Species-Specific Binding Affinities (Ki) of Selected A3AR Agonists
Compound
Human A3AR (Ki, nM)
Rat A3AR (Ki, nM)
Mouse A3AR (Ki, nM)
IB-MECA
1.4
50
25
Cl-IB-MECA
0.33
23
16
MRS5698
0.26
0.96
1.2
This table presents representative data and highlights the variability in binding affinities across species.
Optimization of Preclinical Models for Translational Research
The successful translation of preclinical findings to the clinic is a major hurdle in drug development. For A3AR agonists, this requires the optimization of preclinical models to better mimic human disease.
Key areas for improvement include:
Disease-relevant models: Moving beyond simple, acute models of inflammation or cancer to more complex, chronic models that better reflect the human condition is crucial. For example, in the context of cancer, this would involve using patient-derived xenografts or genetically engineered mouse models that recapitulate the tumor microenvironment.
Biomarker development: Identifying and validating biomarkers that can predict the response to A3AR agonist therapy is essential for patient stratification and monitoring treatment efficacy. These could include markers of target engagement, downstream signaling, or clinical response.
Advanced imaging techniques: The use of non-invasive imaging techniques, such as positron emission tomography (PET) with radiolabeled A3AR ligands, can help in assessing receptor occupancy and guiding dose selection in both preclinical models and human subjects.
By addressing these future research directions and unanswered questions, the scientific community can unlock the full therapeutic potential of A3AR agonists and bring new and effective treatments to patients in need.
Q & A
What experimental approaches are recommended to validate the A3AR selectivity of A3AR agonist 2?
Answer:
To confirm A3AR selectivity, perform radioligand binding assays against all four adenosine receptor subtypes (A1, A2A, A2B, A3) using membrane preparations from transfected cell lines. This compound exhibits a Ki of 22.1 nM for A3AR (human), but cross-reactivity with other subtypes should be tested. For functional validation, use cAMP inhibition assays in HEK293 or CHO cells expressing A3AR, and compare responses to cells expressing other AR subtypes. Additionally, assess β-arrestin2 recruitment (EC50 = 4.36 nM for this compound) via bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assays (ELISA) to confirm pathway-specific activation .
How can researchers assess the functional efficacy of this compound in vitro?
Answer:
Key methodologies include:
cAMP modulation : Measure inhibition of forskolin-stimulated cAMP production in A3AR-expressing cells (e.g., CHO or HEK293). Use a concentration range (e.g., 0.1–1000 nM) to determine EC50 values. Reference agonists like NECA (non-selective) or Cl-IB-MECA (A3AR-selective) should be included for comparison .
β-arrestin recruitment : Quantify β-arrestin2 recruitment using BRET or PathHunter® assays. This compound shows an EC50 of 4.36 nM in this pathway, indicating biased signaling potential .
Calcium flux assays : Monitor intracellular Ca²⁺ changes in DRG neurons or immune cells to evaluate downstream inflammatory signaling .
What signaling pathways are modulated by this compound activation, and how can they be analyzed?
Answer:
A3AR activation by agonist 2 engages multiple pathways:
IL-6/IL-17 and P38 MAPK : Use pathway-specific inhibitors (e.g., SB203580 for P38 MAPK) in inflammatory cell models (e.g., RAW264.7 macrophages) and quantify cytokine release via ELISA or multiplex assays .
NFκB and JNK/ERK : Perform Western blotting for phosphorylated NFκB p65 or c-Jun to assess anti-inflammatory effects. This compound may downregulate pro-inflammatory mediators like TNF-α and IL-1β .
PPARγ modulation : Analyze lipid metabolism genes (e.g., CPT1A) in liver or adipose tissue models using qPCR or RNA-seq to study metabolic effects .
How should contradictory data between binding affinity (Ki) and functional efficacy (EC50) be resolved?
Answer:
Discrepancies may arise due to:
Partial vs. full agonism : Compare maximal response (Emax) of this compound to reference full agonists (e.g., NECA). Partial agonists may show high affinity but low efficacy in certain pathways .
Cell-specific receptor density : Use cell lines with standardized A3AR expression levels (e.g., via CRISPR or stable transfection) to minimize variability .
Biased signaling : Profile β-arrestin vs. G-protein coupling using BRET or impedance-based assays. This compound’s EC50 for β-arrestin recruitment (4.36 nM) may differ from cAMP modulation .
What in vivo models are appropriate for studying this compound in liver diseases?
Answer:
NAFLD/NASH models : Use high-fat diet (HFD)-fed rodents to evaluate hepatosteatosis reduction via MRI-PDFF or histology. A3AR agonists like namodenoson show efficacy in lowering liver fat and fibrosis .
Ischemia-reperfusion injury : Assess hepatoprotection in mice with transient hepatic artery occlusion. Measure ALT/AST levels and inflammatory markers (e.g., IL-6) .
Hepatocellular carcinoma (HCC) : Test tumor growth inhibition in xenograft models (e.g., HepG2 cells) with this compound, monitoring apoptosis via TUNEL assays .
How can researchers design experiments to study A3AR desensitization caused by agonist 2?
Answer:
Phosphorylation assays : Use CHO cells expressing HA-tagged A3AR to measure agonist-induced phosphorylation via Western blot (anti-phosphoserine/threonine antibodies). GRKs (e.g., GRK2/3) are critical for desensitization .
Covalent binding studies : Compare this compound to irreversible agonists like ICBM. Perform electrophysiology in DRG neurons to assess prolonged Ca²⁺ current inhibition post-washout .
Receptor internalization : Track A3AR trafficking using fluorescently tagged receptors and confocal microscopy. β-arrestin recruitment correlates with internalization .
What strategies optimize this compound’s therapeutic potential in neuropathic pain?
Answer:
DRG neuron electrophysiology : Measure voltage-gated Ca²⁺ current inhibition in isolated rat DRG neurons. This compound may mimic Cl-IB-MECA’s inhibitory effects (IC50 ~30 nM) .
Spinal cord microglial activation : Use LPS-induced neuroinflammation models. Quantify IL-1β and TNF-α reduction via ELISA in CSF or tissue lysates .
Bias signaling profiling : Compare analgesic efficacy in vivo (e.g., von Frey test) after administering this compound versus β-arrestin-biased analogs .
How can structural modifications enhance this compound’s pharmacokinetic properties?
Answer:
Methanocarba ring substitution : Introduce 2-arylethynyl or methylthio groups to improve receptor binding (Ki <10 nM) and metabolic stability. Molecular dynamics simulations can predict conformational plasticity of A3AR .
Radiolabeling for PET imaging : Synthesize 76Br- or 18F-labeled analogs to study receptor occupancy in inflamed or cancerous tissues .
Prodrug design : Modify the 5′-position to enhance oral bioavailability, as seen with namodenoson (CF102) in NAFLD trials .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.